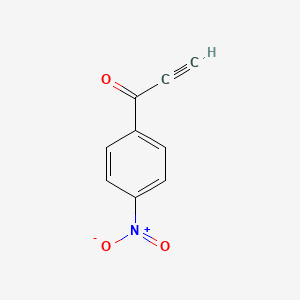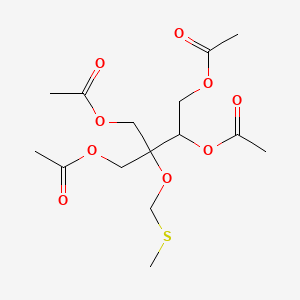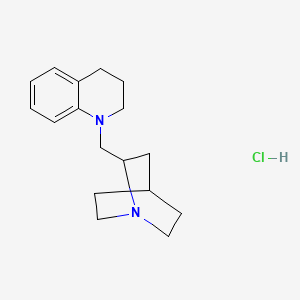![molecular formula C23H27N3O2 B1228283 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol is a hydroxyquinoline.
Applications De Recherche Scientifique
Antimicrobial Activity
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol and related compounds have been studied for their antimicrobial properties. Patel and Vohra (2006) synthesized a derivative, 5-(4-methyl piperazinyl methylene)-8-quinolinol (MPQ), and tested its metal chelates for antimicrobial activity (Patel & Vohra, 2006). Segawa et al. (1995) also synthesized derivatives with antibacterial properties, noting that certain structural changes improved in vivo antibacterial activity (Segawa et al., 1995).
Corrosion Inhibition
El Faydy et al. (2020) explored the use of 7-alkyl-8-Hydroxyquinolines, similar in structure to the compound , as corrosion inhibiting additives for steel in acidic environments. They found these compounds to significantly improve anti-corrosion properties (El Faydy et al., 2020).
Anti-Tumor Activity
Derivatives of this compound have been synthesized for potential use in cancer therapy. Liu et al. (2019) synthesized 7-fluoro-4-(1-piperazinyl) quinolines and evaluated their anti-tumor activity in vitro, finding some compounds to exhibit significant potential as cancer therapy agents (Liu et al., 2019).
Interaction with MDM2-p53
Lu et al. (2006) discovered a derivative of this compound as a novel inhibitor of the MDM2-p53 interaction in cancer cells. This compound could potentially serve as a new class of non-peptide inhibitors for targeting the MDM2-p53 interaction, which is crucial in the development of certain cancers (Lu et al., 2006).
Antileishmanial Activity
Johnson and Werbel (1983) conducted research on 8-quinolinamine derivatives, including compounds structurally similar to this compound, for their antileishmanial activity. They aimed to develop more potent and less toxic antileishmanial agents (Johnson & Werbel, 1983).
Neuroleptic Properties
Banno et al. (1988) synthesized ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives, which included structures similar to the queried compound. They tested these derivatives for anti-methamphetamine and anti-epinephrine activities, identifying potential neuroleptic drug candidates (Banno et al., 1988).
Propriétés
Formule moléculaire |
C23H27N3O2 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
7-[(4-methylpiperazin-1-yl)methyl]-5-(phenylmethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H27N3O2/c1-25-10-12-26(13-11-25)15-19-14-20(17-28-16-18-6-3-2-4-7-18)21-8-5-9-24-22(21)23(19)27/h2-9,14,27H,10-13,15-17H2,1H3 |
Clé InChI |
VYDKIYBONPPDRB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
SMILES canonique |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
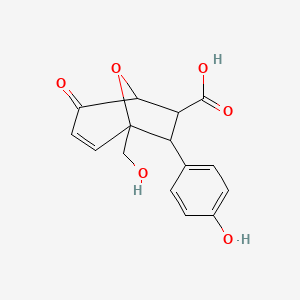
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)
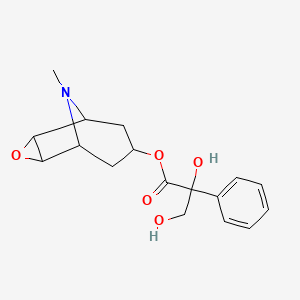
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)
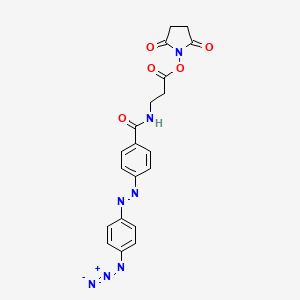
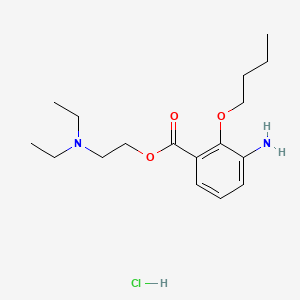
![1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1228217.png)
